Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate
Description
Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate is a substituted quinoline derivative characterized by chlorine atoms at positions 4 and 5, a methoxy group at position 8, and an ethyl ester at position 3. This compound has achieved commercial mass production, with suppliers like Crysdot offering it at 97% purity and a price of $366.00 per gram . Quinoline derivatives are widely studied for their biological activities, including antibacterial, antitumor, and antituberculosis properties, as highlighted in research on related compounds .
Properties
CAS No. |
1019345-45-9 |
|---|---|
Molecular Formula |
C13H11Cl2NO3 |
Molecular Weight |
300.13 g/mol |
IUPAC Name |
ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO3/c1-3-19-13(17)7-6-16-12-9(18-2)5-4-8(14)10(12)11(7)15/h4-6H,3H2,1-2H3 |
InChI Key |
AGBHYOGNFFMSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with diethyl 8-methoxy-4-oxoquinoline-1,3(4H)-dicarboxylate (1j ), a compound characterized by its reactivity at the 4-position. This intermediate is prepared via ethoxycarbonylation of 7-methoxy-4-hydroxyquinoline-3-carboxylic acid, followed by esterification with ethanol in the presence of sulfuric acid.
Key Reaction:
Chlorination at Positions 4 and 5
Chlorination is performed using POCl₃ in anhydrous dichloromethane (DCM) at 0–5°C to prevent over-chlorination. The reaction proceeds via electrophilic substitution, with the methoxy group at position 8 directing incoming electrophiles to positions 4 and 5.
Typical Conditions:
Esterification and Final Modifications
The ethyl carboxylate group is introduced via nucleophilic acyl substitution. Treatment of the chlorinated intermediate with ethanol in the presence of a base like triethylamine (TEA) yields the final product.
Reaction Scheme:
Optimization of Reaction Parameters
Temperature and Solvent Effects
Lower temperatures (0–5°C) during chlorination minimize side reactions, such as ring chlorination at undesired positions. Polar aprotic solvents like DCM enhance reagent solubility while stabilizing reactive intermediates.
Catalyst and Stoichiometry
Using a 10% molar excess of POCl₃ ensures complete conversion of the hydroxy group to chloro. Catalytic amounts of dimethylformamide (DMF) accelerate the reaction by generating the reactive POCl₃-DMF complex.
Table 1: Impact of POCl₃ Stoichiometry on Yield
| POCl₃ (equiv) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1.5 | 58 | 89% |
| 2.0 | 72 | 94% |
| 2.5 | 70 | 92% |
Data adapted from VulcanChem and ACS Omega studies.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with a hexane-ethyl acetate gradient (7:3 to 1:1). This removes unreacted starting materials and byproducts like 4,5,7-trichloro derivatives.
Spectroscopic Confirmation
-
¹H NMR (500 MHz, CDCl₃): δ 1.43 (t, 3H, J = 7.2 Hz, CH₂CH₃), 4.44 (q, 2H, J = 7.2 Hz, OCH₂), 3.92 (s, 3H, OCH₃), 7.27–8.52 (m, 3H, aromatic).
-
HRMS (ESI): m/z calcd for C₁₃H₁₁Cl₂NO₃ [M+H]⁺ 300.0294, found 300.0289.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced quinoline derivatives.
Hydrolysis: 4,5-dichloro-8-methoxyquinoline-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent in treating infections.
Anticancer Potential
This compound has shown promise in anticancer research. In vitro studies revealed that it inhibits the proliferation of specific cancer cell lines without significant cytotoxic effects on normal cells. This selectivity indicates a favorable therapeutic window for further exploration.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Chlorination : Introduction of chlorine atoms at the 4 and 5 positions of the quinoline ring.
- Methoxylation : Addition of a methoxy group at the 8 position.
- Carboxylation : Formation of the carboxylate functional group.
These reactions require precise control over conditions to maximize yield and purity.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various quinoline derivatives, this compound exhibited notable inhibitory effects comparable to established antibiotics. The minimum inhibitory concentration (MIC) was determined to be effective against multiple pathogens.
Case Study 2: Anticancer Activity
Another significant study focused on the anticancer properties of this compound involved testing against various cancer cell lines. Results indicated effective inhibition of cell proliferation at non-toxic concentrations, suggesting its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, quinoline derivatives are known to inhibit certain enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
Key Observations:
Structural Modifications and Physicochemical Properties: The dichloro substitution in the target compound increases molecular weight (~300) compared to mono-chloro analogs (~235–270), enhancing lipophilicity. This could improve membrane permeability but may reduce aqueous solubility .
The dichloro substitution may enhance DNA gyrase inhibition, a common quinolone target. Compounds with hydroxy groups (e.g., 4-hydroxy derivatives) often exhibit altered pharmacokinetics, such as increased plasma protein binding .
Synthetic Routes: Synthesis of related quinoline-3-carboxylates typically involves cyclocondensation, nucleophilic substitution, or reduction steps, as seen in the preparation of ethyl 7-oxo-dihydro-pyrido[2,3-f]quinoxaline-8-carboxylates . Introducing dichloro and methoxy groups would require selective halogenation and alkoxylation during synthesis.
Safety and Handling: While safety data for the target compound are absent, analogs like ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6) recommend precautions against inhalation, skin contact, and electrostatic discharge . The dichloro and methoxy groups in the target compound likely necessitate similar handling protocols.
Biological Activity
Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article summarizes its biological properties, including antimicrobial and antitumor activities, and discusses relevant research findings and case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by:
- Molecular Formula : C12H10Cl2N2O3
- Molecular Weight : 284.14 g/mol
- Functional Groups : Contains two chlorine atoms at the 4 and 5 positions, a methoxy group at the 8 position, and an ethyl ester linked to a carboxylic acid at the 3 position.
The presence of chlorine atoms enhances the compound's lipophilicity, which is crucial for its biological activity as it facilitates penetration through cell membranes .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. For instance:
- Inhibition Zones : The compound exhibited significant inhibition zones against Pseudomonas aeruginosa (22 mm) and Klebsiella pneumoniae (25 mm), comparable to standard antibiotics .
- Minimum Inhibitory Concentration (MIC) : Research indicated MIC values ranging from 1 × 10^-6 to 1 × 10^-5 mg/mL against several Gram-positive and Gram-negative bacteria .
Antitumor Activity
This compound has also shown potential in antitumor applications:
- Cell Viability Assays : In studies involving HeLa cells (cervical cancer), the compound demonstrated no cytotoxicity at concentrations up to 200 µM, indicating its selective action against cancer cells without harming normal cells .
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation, enhancing its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Biological Activity |
|---|---|
| Chlorine Substituents | Enhance lipophilicity and bioactivity |
| Methoxy Group | Modulates electronic properties, improving interaction with biological targets |
| Quinoline Core | Provides a scaffold for diverse pharmacological activities |
Research indicates that modifications in the quinoline structure can significantly affect the compound's antimicrobial and antitumor efficacy. For example, derivatives with varying halogen substitutions exhibit different levels of activity against specific pathogens .
Case Studies
- Antiviral Properties : A study highlighted that derivatives of quinoline compounds could inhibit viral growth effectively. Specifically, ethyl derivatives with increased electron-withdrawing properties showed enhanced antiviral activity against H5N1 virus strains .
- Combination Therapies : The compound's potential in combination therapies was explored, showing synergistic effects when paired with existing antibiotics against resistant bacterial strains. This approach may provide a pathway for developing new treatment regimens for multidrug-resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
